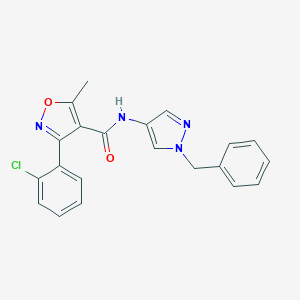![molecular formula C17H15ClN2O3 B213683 {5-[(3-chlorophenoxy)methyl]furan-2-yl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B213683.png)
{5-[(3-chlorophenoxy)methyl]furan-2-yl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound {5-[(3-chlorophenoxy)methyl]furan-2-yl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone, also known as CPFM-DMPM, is a novel synthetic compound that has recently gained attention in the scientific community due to its potential applications in medicinal chemistry.
Mechanism of Action
The mechanism of action of {5-[(3-chlorophenoxy)methyl]furan-2-yl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the progression of diseases. For example, {5-[(3-chlorophenoxy)methyl]furan-2-yl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. {5-[(3-chlorophenoxy)methyl]furan-2-yl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
{5-[(3-chlorophenoxy)methyl]furan-2-yl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone has been shown to have various biochemical and physiological effects. For example, it has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro and in vivo. It has also been shown to reduce the levels of glucose and cholesterol in the blood of diabetic rats. Additionally, {5-[(3-chlorophenoxy)methyl]furan-2-yl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone has been shown to induce apoptosis in cancer cells and to inhibit the growth of tumors in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of {5-[(3-chlorophenoxy)methyl]furan-2-yl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone is its potential as a drug candidate for the treatment of various diseases. Its anticancer, anti-inflammatory, and antidiabetic properties make it a promising candidate for further development. However, one of the limitations of {5-[(3-chlorophenoxy)methyl]furan-2-yl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone is its low yield of synthesis, which may make it difficult to produce large quantities of the compound for further studies.
Future Directions
There are several future directions for the study of {5-[(3-chlorophenoxy)methyl]furan-2-yl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone. First, further studies are needed to fully understand the mechanism of action of the compound. Second, more studies are needed to evaluate the safety and efficacy of {5-[(3-chlorophenoxy)methyl]furan-2-yl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone in animal models and in clinical trials. Third, additional studies are needed to explore the potential applications of {5-[(3-chlorophenoxy)methyl]furan-2-yl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Finally, research is needed to develop more efficient methods for the synthesis of {5-[(3-chlorophenoxy)methyl]furan-2-yl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone, which may increase its potential for further development as a drug candidate.
Synthesis Methods
The synthesis of {5-[(3-chlorophenoxy)methyl]furan-2-yl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone involves the reaction of 5-(bromomethyl)furan-2-yl chloride with 3-chlorophenol in the presence of a base, followed by the reaction of the resulting intermediate with 3,5-dimethyl-1H-pyrazole-1-carboxylic acid hydrazide in the presence of a coupling reagent. The final product is obtained by the addition of methanesulfonyl chloride and triethylamine. The yield of the synthesis is reported to be around 50%.
Scientific Research Applications
{5-[(3-chlorophenoxy)methyl]furan-2-yl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone has been studied for its potential applications in medicinal chemistry, particularly as a potential drug candidate for the treatment of various diseases. Recent studies have shown that {5-[(3-chlorophenoxy)methyl]furan-2-yl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone has anticancer, anti-inflammatory, and antidiabetic properties. It has also been reported to have potential applications in the treatment of Alzheimer's disease and Parkinson's disease.
properties
Product Name |
{5-[(3-chlorophenoxy)methyl]furan-2-yl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone |
|---|---|
Molecular Formula |
C17H15ClN2O3 |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
[5-[(3-chlorophenoxy)methyl]furan-2-yl]-(3,5-dimethylpyrazol-1-yl)methanone |
InChI |
InChI=1S/C17H15ClN2O3/c1-11-8-12(2)20(19-11)17(21)16-7-6-15(23-16)10-22-14-5-3-4-13(18)9-14/h3-9H,10H2,1-2H3 |
InChI Key |
CCCYUGAHSZEGHM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C(=O)C2=CC=C(O2)COC3=CC(=CC=C3)Cl)C |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CC=C(O2)COC3=CC(=CC=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-bromo-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B213600.png)
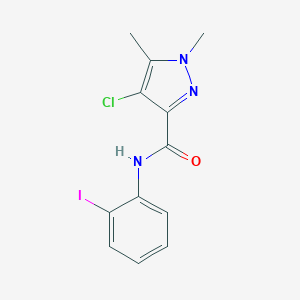
![N-(2-fluoro-5-methylphenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213602.png)
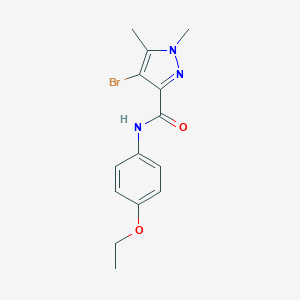
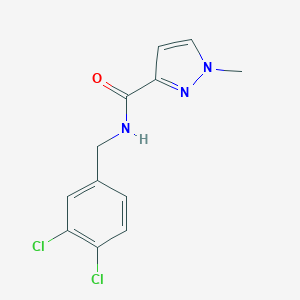
![N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B213609.png)
![1-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}piperidine](/img/structure/B213611.png)
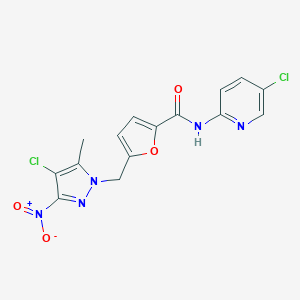
![propyl 4-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate](/img/structure/B213617.png)
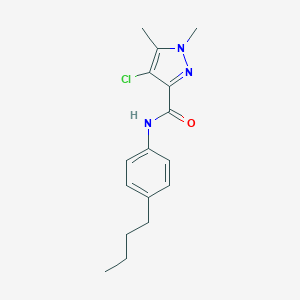
![N-{4-[(ethylamino)sulfonyl]phenyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B213619.png)
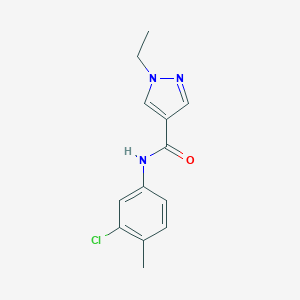
![Ethyl 4-carbamoyl-3-methyl-5-{[(phenylsulfanyl)acetyl]amino}thiophene-2-carboxylate](/img/structure/B213622.png)
